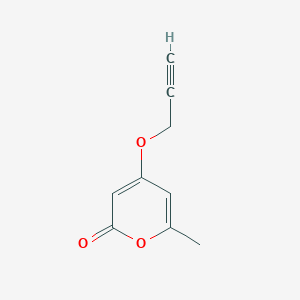

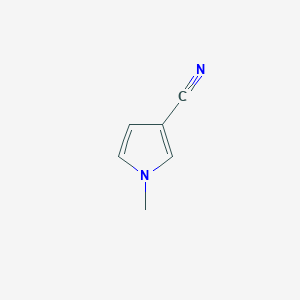

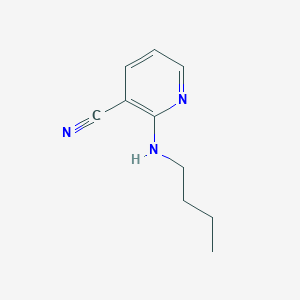

1-methyl-1H-pyrrole-3-carbonitrile

説明

科学的研究の応用

Corrosion Inhibition

1-Methyl-1H-Pyrrole-3-Carbonitrile derivatives have been investigated for their potential as corrosion inhibitors. For example, studies on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles show their effectiveness in inhibiting mild steel corrosion in acidic environments. This is attributed to their ability to adsorb on the metal surface, acting as anodic type inhibitors, as explored through both experimental and theoretical methods including scanning electron microscopy and atomic force microscopy (Verma et al., 2015).

Synthesis of Substituted Pyrroles

Research has been conducted on efficient methods for synthesizing substituted 1H-pyrrole-3-carbonitriles. For instance, a study detailed a palladium(II)-catalyzed cascade reaction involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, leading to these compounds. This method is noted for its high efficiency and ligand-free conditions, making it an attractive approach in the field (Wang et al., 2020).

Antibacterial Applications

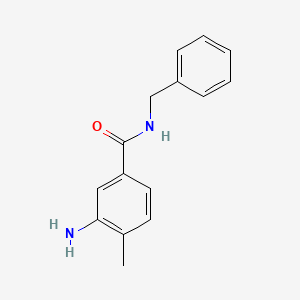

Another interesting application is in the field of antibacterials. A study demonstrated the synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties starting from this compound. These compounds showed promising antibacterial activity against various bacteria, highlighting the potential of this compound derivatives in pharmaceutical applications (Vazirimehr et al., 2017).

Progesterone Receptor Modulation

The compound has also found use in the development of nonsteroidal progesterone receptor modulators. Research in this area has led to the synthesis of novel compounds like 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, which have potential applications in female healthcare such as contraception and the treatment of certain breast cancers (Fensome et al., 2008).

Synthesis of Tacrine Analog

uesthis compound derivatives have been utilized in the synthesis of Tacrine analogues. Tacrine is known for its application in Alzheimer's disease treatment. An easy preparation method for 4-amino-1H-pyrrole-3-carbonitrile derivatives leading to substituted pyrrolo[3,2-b]pyridines, using methods like the Friedlander reaction, has been described. This development underlines the potential of this compound in creating compounds for neurodegenerative disease treatment (Salaheldin et al., 2010).

Optical and Junction Characteristics

Research into the optical and junction characteristics of pyridine derivatives related to this compound has also been conducted. For example, a study on 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile demonstrated its potential in fabricating heterojunctions, with applications in optical electronics and photosensors (Zedan et al., 2020).

Insecticidal and Acaricidal Activities

Finally, this compound derivatives have been explored for their insecticidal and acaricidal properties. Novel 2-arylpyrrole derivatives showed significant biological activity against Lepidopteran pests and mites, providing a new class of chemicals for pest control (Liu et al., 2012).

作用機序

Target of Action

It’s worth noting that pyrrole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited various biological activities .

Mode of Action

It has been suggested that 1h-pyrrole-3-carbonitrile derivatives could potentially act as sting agonists , which play a crucial role in innate immune responses.

Biochemical Pathways

Indole derivatives, which share a similar structure to pyrrole, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds such as indole derivatives have shown diverse biological activities .

特性

IUPAC Name |

1-methylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSLEHOZJCZYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)